2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)-
Description
The compound 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)- (CAS: 801150-69-6) is a polycyclic heterocycle featuring a pyrazino[2,1-a]isoquinoline core with six partially saturated rings. Its molecular formula is C₁₃H₁₈N₂·2HCl, and it exists as the (R)-enantiomer in the dihydrochloride salt form, enhancing solubility and stability for pharmacological applications .
Structure
3D Structure of Parent
Properties
IUPAC Name |
(11bR)-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2.2ClH/c1-2-4-11-10(3-1)5-7-14-8-6-13-9-12(11)14;;/h1-4,12-13H,5-9H2;2*1H/t12-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPASCARMJJLMHJ-LTCKWSDVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNCC2C3=CC=CC=C31.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCNC[C@H]2C3=CC=CC=C31.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5315-02-6 | |
| Record name | Azaquinzole dihydrochloride, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005315026 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZAQUINZOLE DIHYDROCHLORIDE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SI2OT8MH7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
Physicochemical Properties
| Property | Pyrazino[2,1-a]isoquinoline (R)-dihydrochloride | Pyrrolo[2,1-a]isoquinoline | Imidazo[2,1-a]isoquinoline |
|---|---|---|---|
| Molecular Weight (g/mol) | 202.147 (free base) + 72.92 (2HCl) | ~250–300 | ~230–280 |
| LogP (Predicted) | ~1.5–2.0 (enhanced solubility due to HCl salt) | 2.5–3.5 | 1.8–2.5 |
| Polar Surface Area (Ų) | 6.5 | 25–35 | 30–40 |
| Aromatic Rings | 2 (partial saturation) | 3–4 | 3–4 |
Key Research Findings and Data Tables
Table 1. Representative Compounds and Activities
| Compound Class | Example Compound | Biological Activity (IC₅₀ or MIC) | Mechanism of Action |
|---|---|---|---|
| Imidazo[2,1-a]isoquinoline | SDZ 62-434 | Antitumor (IC₅₀: 0.8 µM vs. leukemia cells) | Microtubule destabilization |
| Pyrrolo[2,1-a]isoquinoline | Crispine A | Antitumor (IC₅₀: 1.2 µM vs. HeLa) | Topoisomerase I inhibition |
| Pyrimido[2,1-a]isoquinoline | 6-Amino-3,4-dihydro-2H-pyrimido derivative | Antimicrobial (MIC: 4 µg/mL vs. S. aureus) | DNA gyrase inhibition |
Biological Activity
2H-Pyrazino[2,1-a]isoquinoline, 1,3,4,6,7,11b-hexahydro-, dihydrochloride, (R)- is a complex organic compound characterized by its unique bicyclic structure. It belongs to the class of heterocycles and features a fused isoquinoline and pyrazine ring system. This structural configuration contributes to its diverse biological activities and potential therapeutic applications. The compound's molecular formula is C12H16N2 with a molecular weight of 188.27 g/mol.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within the body. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological responses. The exact pathways involved are context-dependent and require further investigation to elucidate fully .
Antifungal Activity
Research has shown that derivatives of pyrazino[2,1-a]isoquinoline exhibit significant antifungal properties. In vitro studies demonstrated that several synthesized compounds from this class displayed stronger antifungal activities compared to traditional antifungal agents like fluconazole . This suggests that the compound may serve as a scaffold for developing novel antifungal therapies.
Cytotoxicity
Studies on related pyrazino[2,1-b]isoquinoline compounds have indicated notable cytotoxic activity against various human cancer cell lines. For instance, certain derivatives were evaluated for their cytotoxic effects and showed micromolar activity against cancer cells . This highlights the potential of 2H-Pyrazino[2,1-a]isoquinoline derivatives as anti-cancer agents.
Neuropharmacological Effects
The compound is also being explored for its neuropharmacological properties. Preliminary findings suggest that it may interact with neurotransmitter systems in the brain, particularly influencing serotonin and dopamine receptors. These interactions could position it as a candidate for treating mood disorders and anxiety-related conditions .
Comparative Analysis of Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Praziquantel | Pyrazinoisoquinoline | Antiparasitic agent; used primarily against schistosomiasis. |
| 1-Methyl-2H-pyrazino[2,1-a]isoquinoline | Methylated derivative | Exhibits different pharmacological properties due to methyl substitution. |
| 6-Hydroxy-2H-pyrazino[2,1-a]isoquinoline | Hydroxylated derivative | Potentially enhanced water solubility; studied for neuroprotective effects. |
Study on Antifungal Properties
In a study evaluating the antifungal activities of synthesized pyrazino[2,1-a]isoquinoline derivatives, compounds were tested against three fungal strains. The results indicated that most of these compounds exhibited stronger antifungal activities than fluconazole against two of the three strains tested . This underscores the potential for these derivatives in developing new antifungal treatments.
Cytotoxicity Evaluation
A series of pyrazino[2,1-b]isoquinolines were synthesized and tested for cytotoxicity against human cancer cell lines. The results indicated that certain compounds demonstrated significant cytotoxic effects at micromolar concentrations without relying on mechanisms that involve covalent bonding to DNA . This finding suggests alternative pathways through which these compounds exert their anticancer effects.
Q & A
Basic: What are the established synthetic routes for (R)-2H-Pyrazino[2,1-a]isoquinoline dihydrochloride, and how do reaction conditions influence yield?
Methodological Answer:
The compound is typically synthesized via hydrolysis of 2-acyl-4-oxo derivatives using oxygen-containing acids or inorganic salts. For example, reacting 2-benzoyl-4-oxo-1,2,3,6,7,11b-hexahydro-4H-pyrazino[2,1-a]isoquinoline with 98% phosphoric acid at 100°C for 48 hours yields the core structure . Key factors affecting yield include:
- Acid Strength : Higher acid concentration (e.g., 98% H3PO4) accelerates hydrolysis but may degrade sensitive functional groups.
- Temperature : Prolonged heating (>24 hours) at 100°C improves cyclization efficiency but risks racemization of the (R)-enantiomer.
- Substituents : Electron-withdrawing groups on the acyl moiety (e.g., trimethoxybenzoyl) enhance stability during hydrolysis .
Basic: How can spectroscopic techniques (NMR, XRD, UV-Vis) validate the structure and enantiomeric purity of this compound?
Methodological Answer:
- <sup>1</sup>H/<sup>13</sup>C NMR : Key diagnostic signals include the pyrazine ring protons (δ 3.1–4.3 ppm) and isoquinoline aromatic protons (δ 7.2–8.5 ppm). Chiral shift reagents (e.g., Eu(hfc)3) resolve enantiomer-specific splitting in the hexahydro region .
- XRD : Confirms the chair conformation of the hexahydro ring system and dihydrochloride salt formation via Cl<sup>−</sup>···H–N hydrogen bond distances (~2.1 Å) .
- UV-Vis : Aromatic π→π* transitions (λmax ~270 nm) and n→π* transitions (λmax ~315 nm) correlate with conjugation in the isoquinoline moiety .
Advanced: What strategies address low yields in the cyclization steps of pyrazinoisoquinoline synthesis?
Methodological Answer:
Low yields often arise from incomplete ring closure or side reactions. Mitigation strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 4 hours vs. 48 hours) and improves regioselectivity via controlled heating .
- Catalytic Additives : FeCl3 or WO2PC catalysts promote oxidative cycloaddition, achieving >80% yield in trifluoromethylated derivatives .
- Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) stabilize intermediates, while 4Å molecular sieves remove water to prevent hydrolysis .
Advanced: What enantioselective catalytic methods enable asymmetric synthesis of the (R)-enantiomer?
Methodological Answer:
Recent advances include:
- Palladium-Catalyzed Carbonylation : Using chiral phosphine ligands (e.g., (R)-BINAP), aryl formates react with indoles to form ester-functionalized derivatives with 85–92% enantiomeric excess (ee) .
- Organocatalytic Cycloaddition : L-Proline catalyzes Paal–Knorr reactions of substituted chalcones, achieving >90% ee via hydrogen-bond-directed stereocontrol .
- Photocatalytic Decarboxylation : Visible light (450 nm LEDs) and W-complexes enable [3+2] cycloaddition with trifluoromethyl groups, retaining enantiopurity under oxygen .
Advanced: How do structural modifications (e.g., trifluoromethylation) impact the compound’s biological activity?
Methodological Answer:
- Trifluoromethyl (CF3) Groups : Enhance lipophilicity (logP +0.9) and metabolic stability in pyrrolo[2,1-a]isoquinoline derivatives, improving IC50 values against cancer cell lines (e.g., HepG2: 1.2 μM vs. 8.7 μM for non-CF3 analogs) .
- Spiro-Oxindole Modifications : Introduce rigidity, increasing binding affinity to DNA topoisomerase I (ΔG = −9.8 kcal/mol vs. −7.2 kcal/mol for parent compound) .
- Sulfonation : Aryldiazonium tetrafluoroborates add sulfonyl groups, enhancing solubility (logS +1.2) and anti-inflammatory activity (COX-2 inhibition: 78% at 10 μM) .
Advanced: How can researchers resolve contradictions in spectral data (e.g., conflicting NMR shifts) between synthetic batches?
Methodological Answer:
- Dynamic NMR (DNMR) : Detects conformational exchange in the hexahydro ring, explaining split signals at low temperatures (−40°C) .
- X-ray Photoelectron Spectroscopy (XPS) : Identifies chloride counterion interactions that alter chemical shifts in dihydrochloride salts .
- Computational Modeling : DFT calculations (B3LYP/6-311+G**) predict proton environments, distinguishing between diastereomers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
